molecular formula C19H21FN2O B2773810 2-(4-Fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide CAS No. 1797341-46-8

2-(4-Fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide

Cat. No.: B2773810
CAS No.: 1797341-46-8
M. Wt: 312.388
InChI Key: MEDFEKLSKWDBGI-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide is a synthetic organic compound characterized by the presence of a fluorophenyl group and a pyrrolidinylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 4-fluoroacetophenone, which is then subjected to a series of reactions to introduce the pyrrolidinylmethyl group.

    Coupling Reaction: The intermediate is then reacted with 1-phenylpyrrolidine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired acetamide compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce production costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new therapeutic agents.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It is used in biological assays to study its effects on various biological pathways and targets.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to these targets, while the pyrrolidinylmethyl group can modulate the compound’s pharmacokinetic properties. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide
  • 2-(4-Bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide
  • 2-(4-Methylphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide

Uniqueness

2-(4-Fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties, metabolic stability, and binding affinity. This makes it distinct from its chloro, bromo, and methyl analogs, which may exhibit different chemical and biological behaviors.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c20-16-10-8-15(9-11-16)13-19(23)21-14-18-7-4-12-22(18)17-5-2-1-3-6-17/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDFEKLSKWDBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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